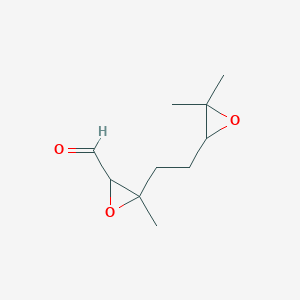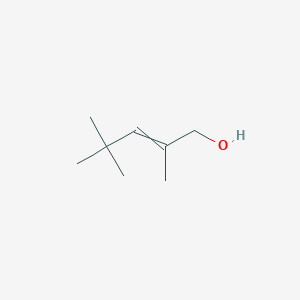
2,4,4-Trimethylpent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethylpent-2-en-1-ol is an organic compound with the molecular formula C8H16O. It is a branched-chain alcohol that features a double bond at the second carbon and a hydroxyl group at the first carbon. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylpent-2-en-1-ol can be synthesized through several methods. One common approach involves the aldol condensation of isobutyraldehyde followed by a Cannizzaro reaction. This process typically uses sodium alkoxide as a catalyst to achieve high yields and low energy consumption .
Industrial Production Methods
In industrial settings, the production of this compound often involves the dimerization of isobutylene using an Amberlyst catalyst. This method produces a mixture of iso-octenes, which can then be hydrogenated to yield the desired alcohol .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2,4,4-Trimethylpent-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethylpent-2-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. Its double bond also makes it susceptible to addition reactions, further expanding its range of chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4-Trimethylpentan-1-ol: A similar compound with a hydroxyl group at the first carbon but without the double bond.
2,2,4-Trimethylpentane:
Uniqueness
2,4,4-Trimethylpent-2-en-1-ol is unique due to its combination of a double bond and a hydroxyl group, which imparts distinct reactivity and properties compared to its saturated and non-hydroxylated counterparts .
Propriétés
Numéro CAS |
51483-32-0 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
2,4,4-trimethylpent-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h5,9H,6H2,1-4H3 |
Clé InChI |
SRFCYTVMWHWLSR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


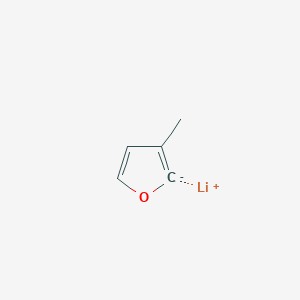
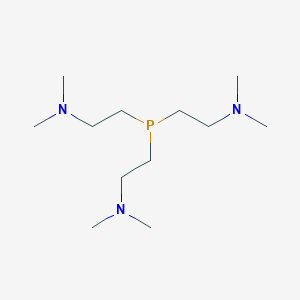
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)

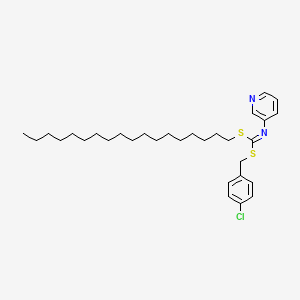
![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)
![2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14653648.png)
![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)



